2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide
Description
2-Methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thiazole ring substituted with a methyl group at position 2 and a carboxamide group at position 4. The carboxamide moiety is linked via an ethyl chain to a 1H-imidazole ring, which is further substituted with a pyrazin-2-yl group.
Properties
IUPAC Name |
2-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-19-12(9-22-10)14(21)18-5-7-20-6-4-17-13(20)11-8-15-2-3-16-11/h2-4,6,8-9H,5,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKPDWATQWYCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
As analgesics, they affect the transmission of pain signals in the nervous system.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities and are often designed to optimize their pharmacokinetic properties.
Result of Action
For example, as antioxidants, they can prevent cellular damage caused by free radicals.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets. .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the thiazole compound.
Biological Activity
2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide, with the CAS number 2097904-25-9, is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its anti-tubercular properties and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 314.37 g/mol. The structure features a thiazole ring, which is known for its diverse biological activity, particularly in medicinal chemistry.
Anti-Tubercular Activity
Recent studies have investigated the anti-tubercular properties of compounds similar to this compound. For instance, derivatives designed from pyrazinamide have shown promising results against Mycobacterium tuberculosis H37Ra. In this context, several compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound 6a | 1.35 | 3.73 |
| Compound 6e | 2.18 | 4.00 |
| Compound 6k | 2.00 | Not reported |
These findings indicate that the thiazole moiety contributes significantly to the anti-tubercular activity, likely due to its ability to interact with bacterial enzymes involved in cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that many derivatives of thiazole, including those structurally related to our compound of interest, exhibited low toxicity levels, suggesting their potential as therapeutic agents .
Table 2: Cytotoxicity Data
| Compound | Cytotoxicity (HEK-293 cells) | Remarks |
|---|---|---|
| Compound 6a | Non-toxic | Safe for further development |
| Compound 6e | Non-toxic | Safe for further development |
| Compound 6k | Non-toxic | Safe for further development |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the thiazole ring and the introduction of electron-donating groups enhance anti-tubercular activity. Specifically, the presence of a methyl group at position 4 of the phenyl ring has been correlated with increased cytotoxic activity against various cancer cell lines .
Case Studies
A notable study evaluated a series of thiazole derivatives for their anti-cancer properties. Compounds that retained the thiazole core while incorporating various substituents showed promising results against multiple cancer cell lines with IC50 values comparable to standard treatments like doxorubicin .
Table 3: Anti-Cancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 |
| Compound B | HT-29 | 1.98 |
| Compound C | J774A.1 | <0.5 |
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, including 2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide, have shown promising antimicrobial activity. The compound's potential against Mycobacterium tuberculosis has been highlighted in several studies.
Table 1: Anti-Tubercular Activity of Thiazole Derivatives
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound 6a | 1.35 | 3.73 |
| Compound 6e | 2.18 | 4.00 |
| Compound 6k | 2.00 | Not reported |
These findings suggest that the thiazole moiety enhances the compound's interaction with bacterial enzymes involved in cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity assessments reveal that many thiazole derivatives exhibit low toxicity levels, indicating their potential as therapeutic agents.
Table 2: Cytotoxicity Data on HEK-293 Cells
| Compound | Cytotoxicity (HEK-293 cells) | Remarks |
|---|---|---|
| Compound 6a | Non-toxic | Safe for further development |
| Compound 6e | Non-toxic | Safe for further development |
| Compound 6k | Non-toxic | Safe for further development |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the thiazole ring and the introduction of electron-donating groups can enhance anti-tubercular activity. For instance, the presence of a methyl group at position 4 of the phenyl ring correlates with increased cytotoxic activity against various cancer cell lines.
Case Studies
A notable study evaluated a series of thiazole derivatives for their anti-cancer properties. Compounds retaining the thiazole core while incorporating various substituents showed promising results against multiple cancer cell lines.
Table 3: Anti-Cancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 |
| Compound B | HT-29 | 1.98 |
| Compound C | J774A.1 | <0.5 |
These results indicate that structural modifications can significantly influence the biological activity of thiazole derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s core structure can be compared to several analogs (Table 1):
Key Observations :
- Pyrazine vs. Phenyl/Indole : The pyrazin-2-yl group in the target compound may enhance hydrogen-bonding capacity compared to phenyl or indole groups in analogs like SANC00222 or bacillamide A derivatives .
- Electron-Withdrawing Groups : Nitro (28b) or trifluoromethyl (zamaporvint) substituents increase electrophilicity, which may enhance reactivity but reduce metabolic stability compared to the target’s methyl group .
Physical and Spectroscopic Properties
- Melting Points : Analogs in exhibited melting points ranging from 160–220°C, influenced by aryl substituents. The target compound’s pyrazine group may lower its melting point compared to bromophenyl-substituted 9c (mp 210°C) due to reduced crystallinity .
- Spectroscopic Data : IR and NMR spectra of related compounds (e.g., 9a-e) confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and aromatic C-H signals (δ 7–8 ppm in ¹H NMR), which would align with the target compound’s structure .
Q & A
Q. What are the optimized synthetic routes for 2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide?
The synthesis of structurally analogous compounds (e.g., thiazole-imidazole hybrids) typically involves multi-step reactions under controlled conditions. Key steps include:
- Coupling reactions : For example, thiazole-4-carboxamide derivatives are synthesized via condensation of thiazole intermediates with ethylenediamine-linked imidazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Catalytic systems : Copper(I)-catalyzed click chemistry is often employed to link pyrazine and imidazole moieties, with triethylamine as a base to neutralize byproducts .
- Purification : Recrystallization from ethanol or methanol is standard, with yields ranging from 65–85% depending on substituent steric effects .
Q. How can researchers validate the structural purity of this compound?
Comprehensive characterization protocols include:
- Spectroscopic analysis :
- ¹H/¹³C NMR : To confirm proton environments (e.g., imidazole NH at δ 12–13 ppm, thiazole CH3 at δ 2.5–2.8 ppm) .
- IR spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .
- Elemental analysis : Experimental vs. calculated C, H, N, S content discrepancies >0.4% indicate impurities .
- HPLC-MS : For molecular ion confirmation (e.g., [M+H]+) and purity assessment (>95%) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Polar solvents : DMSO (for stock solutions) and ethanol/water mixtures (for dilution) are preferred due to the compound’s moderate solubility (~2–5 mg/mL).
- Avoidance of chlorinated solvents : Dichloromethane or chloroform may degrade the imidazole ring under prolonged storage .
Advanced Research Questions
Q. How does the pyrazine-imidazole-thiazole scaffold influence binding to biological targets?
Molecular docking studies on analogous compounds reveal:
- Hydrogen bonding : The pyrazine nitrogen atoms interact with catalytic residues (e.g., Asp/Glu in enzymes), while the thiazole sulfur participates in hydrophobic pockets .
- Conformational flexibility : The ethylenediamine linker allows adaptive binding to targets with steric constraints (e.g., kinase ATP-binding sites) .
- Case study : Compound 9c (a structural analog) showed a docking score of −9.2 kcal/mol against α-glucosidase, correlating with its IC50 of 1.8 µM .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Reproduce assays (e.g., MTT for cytotoxicity) with standardized protocols to rule out false positives from solvent artifacts .
- Target selectivity profiling : Use kinase/GPCR panels to confirm off-target effects (e.g., imidazole derivatives may inhibit histamine receptors) .
- Metabolic stability assays : Liver microsome studies can explain discrepancies between in vitro potency and in vivo efficacy .
Q. What strategies enhance the compound’s bioavailability for preclinical testing?
- Prodrug modification : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) improves intestinal absorption .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2.1 to 8.7 hours in rodent models .
- CYP450 inhibition screening : Identify metabolic liabilities (e.g., CYP3A4-mediated oxidation of the pyrazine ring) .
Q. What environmental impact assessments are relevant for this compound?
- Biodegradation studies : Aerobic soil metabolism tests (OECD 307) to quantify half-life (t₁/₂) and identify persistent metabolites .
- Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition assays (OECD 201/202) to evaluate aquatic risks .
Methodological Resources
- Synthetic protocols : Refer to for step-by-step reaction conditions.
- Docking software : AutoDock Vina or Schrödinger Suite for binding mode analysis .
- Analytical standards : USP-grade solvents and certified reference materials (CRMs) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
